(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, more commonly known as GW4064, is a synthetic, non-steroidal compound extensively employed in scientific research as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , ] FXR is a nuclear receptor belonging to the metabolic nuclear receptor superfamily and plays a crucial role in various physiological and pathological processes. [, , , , ]
GW4064 is not a medication approved for human use and is primarily utilized as a pharmacological tool to investigate the functions of FXR in vitro and in vivo. [, , , ]
GW4064 exerts its biological effects by binding to and activating FXR. [, , , ] Upon binding, GW4064 induces conformational changes in FXR, facilitating its heterodimerization with the retinoid X receptor (RXR). [, , ] This complex binds to specific DNA sequences called FXR response elements (FXREs) located within the promoter regions of target genes. [, , , ]
The binding to FXREs modulates the transcription of genes involved in bile acid homeostasis, lipid and glucose metabolism, inflammation, and cell proliferation and apoptosis. [, , , , , , , , , , , , , , , , , ]
Interestingly, GW4064 has been found to exhibit FXR-independent effects as well, impacting cellular pathways unrelated to FXR. [, , ] For instance, GW4064 has been shown to modulate histamine receptor signaling, inhibit NLRP3 inflammasome activation, and regulate PGC-1α expression through ERRα. [, , ]
CAS No.: 127687-08-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2